N-[1-(3,5-Dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-YL]-2-butynamide
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Overview
Description
N-[1-(3,5-Dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-YL]-2-butynamide is a synthetic organic compound characterized by its unique structural features It contains a pyrrolidine ring substituted with a 3,5-dimethylphenyl group and a butynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-Dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-YL]-2-butynamide typically involves the reaction of 3,5-dimethylphenylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,5-Dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-YL]-2-butynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
N-[1-(3,5-Dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-YL]-2-butynamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(3,5-Dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-YL]-2-butynamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways and biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound shares structural similarities with N-[1-(3,5-Dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-YL]-2-butynamide, particularly in the presence of a dimethylphenyl group.
N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide: Another structurally related compound with potential biological activities
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research applications and industrial uses.
Properties
Molecular Formula |
C16H18N2O2 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]but-2-ynamide |
InChI |
InChI=1S/C16H18N2O2/c1-4-5-15(19)17-14-6-7-18(16(14)20)13-9-11(2)8-12(3)10-13/h8-10,14H,6-7H2,1-3H3,(H,17,19) |
InChI Key |
VWRSXKOQHXGEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NC1CCN(C1=O)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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